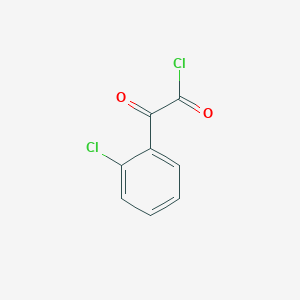

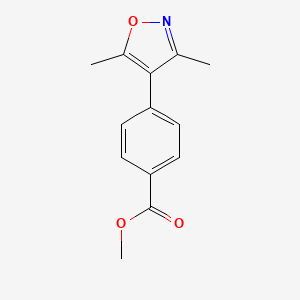

![molecular formula C12H8ClNaO3S B1387652 Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-41-8](/img/structure/B1387652.png)

Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate

Vue d'ensemble

Description

“4-chloro-1,1’-biphenyl” is a compound with the formula C12H9Cl. It has a molecular weight of 188.653 . It’s also known by other names such as Biphenyl, 4-chloro-; p-Chlorobiphenyl; 4-Chlorobiphenyl; 4-Chlorodiphenyl; p-Chlorodiphenyl; 1-Chloro-4-phenylbenzene; PCB 3 .

Synthesis Analysis

While specific synthesis methods for “Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate” were not found, there are general methods for synthesizing biphenyl derivatives. For instance, 4,6-di([1,1′-biphenyl]-4-yl)-1,3,5-triazin-2-amine and 4,6-di([1,1′-biphenyl]-4-yl)-1,3,5-triazin-2-ol were synthesized by heating 4,6-dichloro-1,3,5-triazin derivatives with a solution of o-dichlorobenzene .Molecular Structure Analysis

The molecular structure of “4-chloro-1,1’-biphenyl” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Biphenyls undergo similar reactions to benzene as they both undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1,1’-biphenyl” include a molecular weight of 188.653 .Applications De Recherche Scientifique

Methods

Results: The synthesized biphenyl derivatives have been used as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, and antimalaria drugs .

Organic Light-Emitting Diodes (OLEDs)

Methods

Results: The use of these derivatives has led to the production of OLEDs with improved brightness and color purity, enhancing the display quality of various electronic devices .

Antibacterial Agents

Application Summary

Methods: The synthesis involves Suzuki-coupling and demethylation reactions, yielding compounds with minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus .

Results: The structure-activity relationship studies indicated that electron-withdrawing groups and hydroxyl groups on the biphenyl rings enhance the antibacterial activities of these compounds .

Agricultural Products

Results

Liquid Crystals

Results

Polymer Science

Results

Anti-Diabetic Agents

Methods

Results: Some derivatives have shown promise in lowering blood glucose levels in preclinical studies .

Anti-Inflammatory Drugs

Methods

Results: Drugs such as fenbufen and flurbiprofen, which contain biphenyl structures, have been effective in treating inflammation and pain .

Antipyretic Properties

Methods

Results: Compounds with biphenyl structures have been used successfully as fever reducers in various medical formulations .

β-Glucuronidase Inhibition

Methods

Results: These inhibitors have potential therapeutic applications in diseases where β-glucuronidase is implicated .

Anti-Leukemia Agents

Methods

Results: Early-stage research has shown that some biphenyl derivatives can induce apoptosis in leukemia cells .

Acne Treatment

Methods

Results: Adapalene has been effective in treating acne vulgaris due to its anti-inflammatory and antibacterial properties .

Directed C–H Activation

Methods

Results: The outcome is the creation of complex molecules from simpler ones, streamlining synthesis and potentially leading to new drug discoveries .

Axial Chirality Exploration

Methods

Results: Understanding axial chirality in biphenyl derivatives can lead to the development of drugs with improved efficacy and reduced side effects .

Liquid Crystal Displays (LCDs)

Methods

Results: The application of these derivatives in LCDs has contributed to the high-resolution and energy-efficient displays found in smartphones, TVs, and monitors .

Environmental Studies

Methods

Results: These studies help in assessing the ecological risks posed by biphenyl compounds and in developing strategies for pollution control and remediation .

Nanotechnology

Methods

Results: The development of these nanostructures is paving the way for advancements in miniaturization and performance of electronic devices .

Photovoltaic Materials

Methods

Results: The use of biphenyl derivatives has the potential to enhance the performance and reduce the cost of solar cells, contributing to the development of renewable energy technologies .

Safety And Hazards

Orientations Futures

Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Propriétés

IUPAC Name |

sodium;4-(4-chlorophenyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S.Na/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16;/h1-8H,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULFNMQRBFTKPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

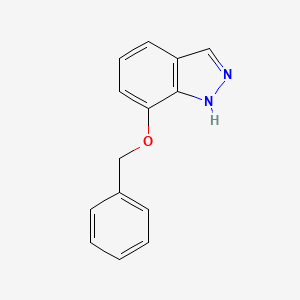

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)

![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)

![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)

![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)

![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

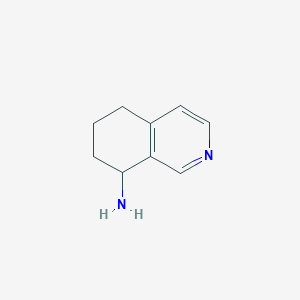

![8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1387589.png)